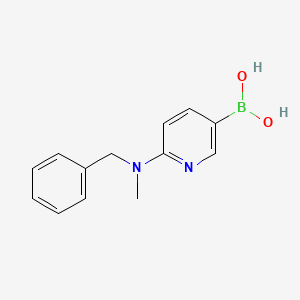

(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[6-[benzyl(methyl)amino]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BN2O2/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(9-15-13)14(17)18/h2-9,17-18H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRLSUCCTBCVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N(C)CC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855764 | |

| Record name | {6-[Benzyl(methyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356239-98-9 | |

| Record name | {6-[Benzyl(methyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid CAS 1356239-98-9 properties

An In-Depth Technical Guide to (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid

Foreword

This compound, bearing the CAS number 1356239-98-9, represents a highly functionalized heterocyclic building block of significant interest in contemporary organic synthesis and medicinal chemistry. As a substituted pyridylboronic acid, it serves as a versatile reagent, primarily in palladium-catalyzed cross-coupling reactions, for the construction of complex molecular architectures. The strategic placement of the boronic acid moiety on the pyridine ring, combined with the benzyl(methyl)amino substituent, offers unique electronic and steric properties that are invaluable for forging carbon-carbon bonds. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's properties, a conceptual synthetic approach, core reactivity, and essential handling protocols.

Physicochemical and Structural Properties

This compound is typically supplied as a solid with a purity of 98% or higher. Its structural and physical characteristics are fundamental to its handling, storage, and reactivity.

| Property | Value | Source |

| CAS Number | 1356239-98-9 | [1][2] |

| Molecular Formula | C₁₃H₁₅BN₂O₂ | [1][2] |

| Molecular Weight | 242.09 g/mol | [1][3] |

| Physical Form | Solid | |

| IUPAC Name | This compound | [3] |

| InChI Key | MPRLSUCCTBCVJP-UHFFFAOYSA-N | [3] |

| Recommended Storage | Refrigerator |

Synthesis and Analytical Characterization

Conceptual Synthetic Pathway

While specific proprietary synthesis routes may vary, pyridylboronic acids of this nature are commonly prepared via a lithium-halogen exchange reaction on a suitable bromopyridine precursor, followed by quenching with a borate ester and subsequent acidic hydrolysis. The causality behind this choice of reaction is its high efficiency and tolerance for various functional groups under cryogenic conditions, which prevents unwanted side reactions.

The logical workflow for such a synthesis is depicted below. The starting material, 2-(benzyl(methyl)amino)-5-bromopyridine, undergoes metal-halogen exchange with an organolithium reagent like n-butyllithium to form a highly reactive pyridyl-lithium intermediate. This nucleophilic species is then trapped with an electrophilic boron source, typically triisopropyl borate, to form a boronate ester. Finally, careful hydrolysis under acidic conditions yields the target boronic acid.

Caption: General workflow for pyridylboronic acid synthesis.

Analytical Characterization

To ensure structural integrity and purity, a suite of analytical techniques is employed. Each method provides a unique and complementary piece of information, creating a self-validating analytical system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Used to confirm the presence and connectivity of protons. Expected signals would include aromatic protons from both the pyridine and benzyl rings, a singlet for the N-methyl group, and a singlet for the benzylic CH₂ group.

-

¹³C NMR : Determines the carbon framework of the molecule.

-

¹¹B NMR : A crucial technique for boron-containing compounds, this analysis confirms the presence of the boronic acid moiety, typically showing a characteristic broad signal.[4]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique is indispensable for verifying the molecular weight of the compound and assessing its purity.[5] The mass spectrum should show a prominent ion corresponding to the molecular weight (242.09 Da).

-

High-Performance Liquid Chromatography (HPLC) : Provides quantitative data on the purity of the compound by separating it from any residual starting materials or byproducts.

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, a linkage that is ubiquitous in pharmaceuticals and advanced materials.[6][7]

The Suzuki-Miyaura Coupling Reaction

The reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organohalide (or triflate) in the presence of a palladium catalyst and a base. The boronic acid functional group is valued for its stability, low toxicity, and commercial availability.[8]

The choice of a palladium catalyst, ligand, base, and solvent system is critical and must be optimized for specific substrates to ensure high yield and prevent side reactions like deboronation.[9]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol is a representative, self-validating workflow. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species. The base is required to activate the boronic acid by forming a more nucleophilic "ate" complex, facilitating the transmetalation step.

-

Reaction Setup : To a flame-dried reaction vessel, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.).

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).

-

Solvent Addition : Add a degassed solvent system (e.g., dioxane/water, toluene/water, or THF/water).

-

Inerting : Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Reaction : Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification : Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash column chromatography or recrystallization.

Catalytic Cycle Visualization

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Discovery

Boronic acids are recognized as "privileged" structures in medicinal chemistry.[8][10] The boron atom can form reversible covalent bonds with biological nucleophiles, making boronic acid derivatives potent enzyme inhibitors.[11] The first FDA-approved proteasome inhibitor containing a boronic acid, Bortezomib (Velcade), validated this approach for cancer therapy.[8][10]

This compound serves as a key building block to introduce the substituted pyridine moiety into target molecules. This scaffold is of high interest as the pyridine ring is a common feature in many bioactive compounds, and the benzyl(methyl)amino group allows for further structural diversification to explore structure-activity relationships (SAR).[7]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. The available safety data indicates that this compound should be handled with care in a laboratory setting.

Hazard Identification

| Hazard Information | Details | Source |

| Signal Word | Warning | |

| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| GHS Precautionary Statements | P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12]

-

Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[13]

-

Storage : Store the container tightly closed in a refrigerator. The compound should be protected from moisture to prevent degradation.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[14]

References

-

1356239-98-9 this compound - ChemSigma. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol - Organic Syntheses. [Link]

-

1356239-98-9 | 6-[Benzyl(methyl)amino]pyridine-3-boronicacid - Boroncore. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

[6-[benzoyl(methyl)amino]-5-methyl-3-pyridyl]boronic acid - PharmaCompass. [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - Journal of the American Chemical Society. [Link]

-

Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling - MDPI. [Link]

- Process for the preparation of boronic acid intermediates - Google P

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. [Link]

-

3-pyridylboronic acid - Organic Syntheses Procedure. [Link]

-

Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts with Arylboronic Acids - Organic Chemistry Portal. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? - ChemRxiv. [Link]

-

Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding - The Royal Society of Chemistry. [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - RSC Medicinal Chemistry. [Link]

-

An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis - MDPI. [Link]

Sources

- 1. 1356239-98-9 | MFCD23701646 | this compound [aaronchem.com]

- 2. 1356239-98-9 this compound [chemsigma.com]

- 3. This compound | 1356239-98-9 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the synthetic strategies for preparing (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for its synthesis, purification, and characterization.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a two-stage process. The initial stage involves the synthesis of a suitable halogenated precursor, followed by a palladium-catalyzed borylation reaction. This strategy allows for the late-stage introduction of the boronic acid moiety, a common and efficient method for preparing aryl and heteroaryl boronic acids.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule indicates that the carbon-boron bond can be formed via a Miyaura borylation reaction. This disconnection leads to a key intermediate, 2-(benzyl(methyl)amino)-5-bromopyridine, and a boron source, typically bis(pinacolato)diboron. The precursor itself can be synthesized from commercially available starting materials.

Caption: Retrosynthetic pathway for the target boronic acid.

Synthesis of the Key Precursor: 2-(Benzyl(methyl)amino)-5-bromopyridine

The synthesis of the N-benzylated and N-methylated aminopyridine precursor is a critical first step. This is typically achieved through a stepwise N-alkylation of 2-amino-5-bromopyridine.

Rationale for Stepwise Alkylation

Direct double alkylation of 2-amino-5-bromopyridine can be challenging to control and may lead to the formation of quaternary ammonium salts as byproducts. A stepwise approach, involving initial benzylation followed by methylation (or vice-versa), offers superior control over the reaction and generally results in higher yields of the desired product. The order of alkylation can be varied, though benzylation is often performed first.

Experimental Protocol: Synthesis of 2-(Benzyl(methyl)amino)-5-bromopyridine

Step 1: N-Benzylation of 2-Amino-5-bromopyridine

-

To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(benzylamino)-5-bromopyridine.

Step 2: N-Methylation

-

Dissolve the 2-(benzylamino)-5-bromopyridine (1.0 eq) in a polar aprotic solvent like DMF or tetrahydrofuran (THF).

-

Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir until complete, as indicated by TLC or LC-MS.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify by column chromatography to yield the final precursor, 2-(benzyl(methyl)amino)-5-bromopyridine.

Palladium-Catalyzed Borylation

The core of this synthesis is the Miyaura borylation, a robust and versatile method for forming carbon-boron bonds.[1][2][3] This reaction utilizes a palladium catalyst to couple the aryl halide with a diboron reagent.[1][2][3]

Mechanistic Considerations

The catalytic cycle of the Miyaura borylation generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) species.

-

Transmetalation: In the presence of a base (typically a mild one like potassium acetate), the boronate moiety from bis(pinacolato)diboron is transferred to the palladium center, regenerating the halide salt.

-

Reductive Elimination: The desired aryl boronate ester is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Simplified catalytic cycle of the Miyaura borylation.

Experimental Protocol: Synthesis of N-Benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

-

In a reaction vessel, combine 2-(benzyl(methyl)amino)-5-bromopyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and potassium acetate (KOAc, 2.0-3.0 eq).

-

Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent, such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring the progress by LC-MS or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the desired boronate ester.

| Parameter | Typical Range | Rationale |

| Catalyst Loading | 2-5 mol% | Balances reaction efficiency with cost and ease of removal. |

| B₂pin₂ Equivalents | 1.1 - 1.5 eq | Ensures complete consumption of the aryl bromide. |

| Base Equivalents | 2.0 - 3.0 eq | A mild base is crucial to facilitate transmetalation without promoting significant side reactions.[1] |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle at a reasonable rate. |

| Solvent | Dioxane, DMSO, Toluene | Aprotic solvents capable of dissolving the reagents and sustaining the reaction temperature. |

Hydrolysis to the Boronic Acid

The final step is the hydrolysis of the pinacol boronate ester to the corresponding boronic acid. This is typically achieved under acidic conditions.

Experimental Protocol: Synthesis of this compound

-

Dissolve the purified N-Benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine in a mixture of a water-miscible organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1 M HCl).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Once the reaction is complete, carefully neutralize the mixture with a base (e.g., saturated aqueous sodium bicarbonate) to precipitate the boronic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

-

Sodium Hydride: A highly flammable solid that reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

-

Benzyl Bromide and Methyl Iodide: Lachrymators and toxic. Handle in a well-ventilated fume hood with appropriate PPE.

-

Palladium Catalysts: Can be toxic and should be handled with care.

-

Solvents: Many of the solvents used are flammable and have associated health risks. Ensure proper ventilation and handling procedures.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established organic transformations. The key to a successful synthesis lies in the careful execution of the N-alkylation of the aminobromopyridine precursor and the subsequent palladium-catalyzed Miyaura borylation. This guide provides a robust and scientifically-grounded framework for researchers to produce this valuable building block for applications in drug discovery and development.

References

- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

Wikipedia. Miyaura borylation. [Link]

Sources

An In-depth Technical Guide to (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic Acid: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid, a heterocyclic boronic acid derivative of significant interest to researchers, scientists, and professionals in drug development. Boronic acids and their derivatives are crucial reagents in synthetic organic chemistry, primarily for their role in palladium-catalyzed cross-coupling reactions which are foundational in the synthesis of complex pharmaceutical compounds.[1][2] This guide details the molecular structure, physicochemical properties, a robust synthesis protocol, and key applications of this compound, with a particular focus on its utility in Suzuki-Miyaura cross-coupling. Safety and handling protocols are also provided to ensure its effective and safe use in a laboratory setting. The unique structural features of this aminopyridine boronic acid make it a valuable building block for creating novel molecular architectures with potential therapeutic applications.

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

The field of medicinal chemistry has witnessed a significant rise in the use of organoboron compounds, a shift largely catalyzed by the success of bortezomib (Velcade®), the first boronic acid-containing drug approved by the FDA in 2003. This milestone challenged the historical perception of boron-containing compounds as being inherently toxic and opened the door for the exploration of their unique chemical properties in drug design. Boronic acids are now recognized for their stability, low toxicity, and versatile reactivity.[2]

The boronic acid functional group, -B(OH)₂, is a Lewis acid with an empty p-orbital on the boron atom. This electronic feature allows it to form reversible covalent bonds with nucleophiles, a property that is exploited in its mechanism of action as an enzyme inhibitor.[1] Furthermore, the true power of boronic acids in drug discovery lies in their utility as synthetic intermediates. They are indispensable partners in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] This reaction's tolerance of a wide range of functional groups and its reliability have made it a cornerstone of modern pharmaceutical synthesis.

The subject of this guide, this compound, belongs to the class of heteroaryl boronic acids. The presence of the aminopyridine core is of particular interest as this scaffold is a common feature in many biologically active molecules. This guide will provide the necessary technical details to understand and effectively utilize this important chemical entity.

Compound Profile: this compound

The structural and physical properties of this compound are fundamental to its application and handling.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted at the 3-position with a boronic acid group and at the 6-position with a benzyl(methyl)amino group.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1356239-98-9 | [4] |

| Molecular Formula | C₁₃H₁₅BN₂O₂ | [5] |

| Molecular Weight | 242.09 g/mol | [4] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [3] |

| Storage | Refrigerator, under inert atmosphere |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is a representative synthesis based on established methodologies for preparing similar aminopyridine boronic acids.[2][6] The causality behind the choice of reagents and conditions is explained at each step.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of N-benzyl-6-chloro-N-methylpyridin-2-amine (Intermediate I)

-

Rationale: This initial step introduces the benzyl group. Sodium hydride (NaH) is a strong base used to deprotonate the secondary amine, forming a more nucleophilic amide anion which then readily reacts with the electrophilic benzyl bromide. Tetrahydrofuran (THF) is a suitable aprotic solvent for this reaction.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloro-N-methylpyridin-2-amine (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Intermediate I.

-

Step 2: Synthesis of this compound, pinacol ester (Intermediate II)

-

Rationale: This step introduces the boron moiety via a Miyaura borylation reaction. This palladium-catalyzed reaction couples the aryl chloride (Intermediate I) with bis(pinacolato)diboron. Pd(dppf)Cl₂ is a common and effective catalyst for this transformation, and potassium acetate (KOAc) acts as the base. Dioxane is the preferred solvent due to its high boiling point. The pinacol ester is formed as it is generally more stable and easier to handle and purify than the free boronic acid.

-

Procedure:

-

In a Schlenk flask, combine Intermediate I (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford Intermediate II.

-

Step 3: Hydrolysis to this compound (Final Product)

-

Rationale: The final step is the deprotection of the pinacol ester to yield the desired boronic acid. This is typically achieved by acidic hydrolysis.

-

Procedure:

-

Dissolve Intermediate II (1.0 eq) in a suitable solvent mixture such as THF/water.

-

Add aqueous hydrochloric acid (e.g., 2N HCl) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) to a pH of approximately 7.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product. The product may be further purified by recrystallization if necessary.

-

Key Applications in Drug Discovery

The primary application of this compound is as a building block in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. The aminopyridine moiety of the title compound is a privileged structure in medicinal chemistry, and the Suzuki reaction allows for the facile incorporation of this scaffold into larger, more complex molecules.

Reaction Scheme:

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The reaction is highly valued for its functional group tolerance, which minimizes the need for protecting groups in complex syntheses. The aminopyridine core can influence the electronic properties and binding capabilities of the final compound, making it a desirable component in the design of kinase inhibitors, GPCR ligands, and other therapeutic agents.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Boronic acids can be hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7]

-

Health Hazards: May cause skin and serious eye irritation. May be harmful if swallowed. May cause respiratory irritation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecules containing the biologically relevant aminopyridine scaffold. This guide has provided a detailed overview of its properties, a plausible synthesis protocol rooted in established chemical principles, and its primary application, thereby equipping researchers with the foundational knowledge to effectively and safely incorporate this compound into their research and development programs. The continued exploration of such reagents will undoubtedly fuel the discovery of the next generation of therapeutics.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. [Link]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals (Basel).

-

This compound. Vitaia. [Link]

-

This compound. Chemsigma. [Link]

-

SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. Organic Syntheses. [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]

-

Suzuki reaction. Wikipedia. [Link]

Sources

- 1. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97% CAS 1356239-98-9 | Vitaia.pl [vitaia.pl]

- 4. This compound | 1356239-98-9 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. beilstein-journals.org [beilstein-journals.org]

Solubility and stability of (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid

An In-Depth Technical Guide to the Solubility and Stability of (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid

Abstract

This compound is a bespoke chemical entity with significant potential in synthetic organic chemistry and drug discovery, particularly as a building block in Suzuki-Miyaura cross-coupling reactions. As with all boronic acids, a comprehensive understanding of its solubility and stability is paramount for its effective storage, handling, and application in synthetic protocols and for ensuring the integrity of screening and toxicological data. This technical guide provides a framework for characterizing the solubility and stability of this specific aminopyridine boronic acid. While specific experimental data for this compound is not extensively published, this paper synthesizes established principles of boronic acid chemistry to offer predictive insights and detailed, actionable protocols for its empirical evaluation.

Introduction: The Chemical Landscape of this compound

This compound, with CAS Number 1356239-98-9, belongs to the class of heteroaryl boronic acids.[1] Its structure, featuring a pyridine ring, a tertiary amine, and the boronic acid moiety, suggests a complex interplay of physicochemical properties that dictate its behavior in various chemical environments. The pyridine nitrogen and the tertiary amine introduce basic centers, while the boronic acid group is acidic, making the molecule's overall charge and polarity highly dependent on pH.[2][3]

Organoboron compounds are foundational in modern organic synthesis due to their versatility and relatively low toxicity.[2] However, the boronic acid functional group is known for its propensity to undergo dehydration to form cyclic anhydrides (boroxines) and degradation via protodeboronation and oxidation.[4][5][6] A thorough characterization is therefore not merely academic but a critical necessity for reproducible and reliable scientific outcomes.

Physicochemical Properties

| Property | Value / Description | Source |

| CAS Number | 1356239-98-9 | [1][7] |

| Molecular Formula | C₁₃H₁₅BN₂O₂ | [1] |

| Physical Form | Solid | [1] |

| Storage | Recommended at refrigerator temperatures (2-8°C) | [1] |

| pKa | Estimated to be in the range of 4-10, typical for aryl boronic acids, influenced by the pyridine and amine functionalities.[2][3] | N/A |

Solubility Profile: A Predictive and Experimental Approach

Predicted Solubility

The presence of the relatively large, hydrophobic benzyl group and the pyridine ring suggests that solubility in nonpolar hydrocarbon solvents will be low. Conversely, the polar boronic acid group and the nitrogen atoms capable of hydrogen bonding should confer solubility in polar organic solvents.

-

High Expected Solubility: Ethers (e.g., THF, diethyl ether), ketones (e.g., acetone), and polar aprotic solvents (e.g., DMSO, DMF).[8][9] Phenylboronic acid, a parent compound, shows high solubility in these solvent classes.[9]

-

Moderate to Low Expected Solubility: Alcohols (e.g., methanol, ethanol) may be suitable, but the potential for esterification with the boronic acid exists. Chlorinated solvents like chloroform are expected to be moderately effective.[5][9]

-

Aqueous Solubility: This will be highly pH-dependent. At neutral pH, the zwitterionic character may limit solubility. In acidic solutions, protonation of the pyridine and amino nitrogens will increase solubility. In basic solutions, formation of the boronate anion will also enhance solubility.

Experimental Protocol for Solubility Determination

A dynamic (synthetic) method is a reliable approach for determining solubility.[9][10] This method involves visually or instrumentally detecting the dissolution of a solid in a solvent as the temperature is changed.

Workflow for Solubility Determination

Caption: Major degradation routes for the title compound.

Forced Degradation Studies

To comprehensively assess stability, forced degradation (stress testing) is the industry-standard approach. [11][12]These studies expose the compound to harsh conditions to accelerate degradation, helping to identify potential degradants and establish a stability-indicating analytical method.

Experimental Protocol for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of the compound in an aprotic solvent like acetonitrile to minimize initial hydrolysis. [4][13]2. Stress Conditions: Aliquot the stock solution and subject it to the following conditions, alongside a control sample stored at -20°C in the dark. [4][11] * Acid Hydrolysis: 0.1 N HCl at 60-70°C.

-

Base Hydrolysis: 0.1 N NaOH at 60-70°C.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat the solution at 70°C.

-

Photolytic Stress: Expose the solution to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours). [11]3. Time Points: Sample at various time points (e.g., 0, 2, 8, 24 hours).

-

-

Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound. [11]Mass spectrometry is crucial for identifying the mass of degradation products, which aids in structure elucidation. [14]

Analytical Method Considerations

A robust, stability-indicating HPLC method is the cornerstone of any stability study.

-

Column Choice: Low-silanol activity columns (e.g., end-capped C18) are recommended to minimize on-column degradation, which is a known issue for boronic acids. [14][15]* Mobile Phase: The pH of the mobile phase must be carefully controlled. Using aprotic diluents for sample preparation is critical. [13][16]* Detection: A Photo Diode Array (PDA) detector is useful for peak purity analysis, while mass spectrometry (MS) is invaluable for identifying degradants. [14]

Conclusion and Recommendations

While this compound holds promise as a synthetic intermediate, its utility is intrinsically linked to its solubility and stability. This guide establishes a clear path forward for researchers. It is predicted that the compound will exhibit good solubility in polar aprotic solvents and poor solubility in nonpolar hydrocarbons. Its stability is governed by known boronic acid degradation pathways, including protodeboronation and oxidation.

Key Recommendations:

-

Storage: Store the solid material in a refrigerator (2-8°C) under an inert atmosphere, if possible, to minimize moisture and oxidative degradation. [1]* Handling: Prepare solutions fresh for immediate use. When possible, use aprotic solvents like acetonitrile or THF to prepare stock solutions to mitigate hydrolysis. [4]* Characterization: Before use in critical applications, it is imperative to perform the experimental solubility and forced degradation studies outlined in this guide to establish a comprehensive profile for the specific batches being used.

By following these guidelines, researchers can ensure the reliable and effective use of this compound, leading to more robust and reproducible scientific outcomes.

References

- BenchChem. (n.d.). Analytical techniques for monitoring the degradation of benzylboronic acid.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.

- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.

- STEMart. (n.d.). Forced Degradation Studies.

- ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

- BenchChem. (n.d.). Stability issues of 4-Aminophenylboronic acid hydrochloride in solution.

- SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Ingenta Connect. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc.

- MedCrave. (2016). Forced Degradation Studies.

- Sigma-Aldrich. (n.d.). This compound.

- ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

- PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- Raines, R. T. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects.

- Chemsigma. (n.d.). This compound [1356239-98-9].

- Sigma-Aldrich. (n.d.). This compound.

- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

Sources

- 1. This compound | 1356239-98-9 [sigmaaldrich.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 7. This compound [1356239-98-9] | Chemsigma [chemsigma.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Forced Degradation Studies - STEMart [ste-mart.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. ingentaconnect.com [ingentaconnect.com]

The Modern Alchemist's Guide to Substituted Aminopyridine Boronic Acids: From Bench to Breakthrough

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: The Ascendancy of a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the substituted aminopyridine boronic acid scaffold has emerged as a cornerstone for innovation. Its unique combination of a Lewis basic pyridine nitrogen, a nucleophilic amino group, and the versatile boronic acid functional handle has propelled it to the forefront of drug discovery and materials science. This guide provides a comprehensive technical overview of the commercial availability, synthesis, handling, and application of these remarkable building blocks, grounded in field-proven insights and practical expertise.

The inherent electronic properties of the aminopyridine ring system, coupled with the synthetic versatility of the boronic acid group, offer a powerful toolkit for molecular design. The pyridine nitrogen acts as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule, while the amino group provides a key vector for further functionalization or interaction with biological targets. The boronic acid moiety, a versatile precursor for a multitude of transformations, most notably the Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular architectures.

Part 2: Navigating the Commercial Landscape: A Researcher's Compass

The commercial availability of a diverse array of substituted aminopyridine boronic acids and their derivatives has significantly accelerated research and development timelines. Several key suppliers offer a range of these building blocks, often as their more stable pinacol esters.

Key Commercial Suppliers and Product Offerings

The following table provides a comparative overview of major suppliers and a selection of their substituted aminopyridine boronic acid offerings. Researchers are advised to consult the suppliers' websites for the most current product listings and availability.

| Supplier | Featured Aminopyridine Boronic Acid Derivatives | Notes |

| Sigma-Aldrich (Merck) | 2-Aminopyridine-5-boronic acid pinacol ester, 2-Aminopyridine-4-boronic acid pinacol ester, 2-Aminopyrimidine-5-boronic acid | Offers a broad range of reagents with detailed specifications and safety information.[1][2][3][4] |

| Thermo Fisher Scientific (Alfa Aesar) | 2-Aminopyrimidine-5-boronic acid pinacol ester, Pyridine-2-boronic acid, Pyridine-4-boronic acid | Provides a variety of aminopyridine boronic acids and related heterocycles.[5][6][7][8][9] |

| MedChemExpress | 6-Aminopyridine-3-boronic acid, Boronic Acid Compound Library | Specializes in bioactive small molecules and offers compound libraries for screening.[10][11][12][13][14] |

| Combi-Blocks | 4-Boc-Aminopyridine-3-boronic acid, pinacol ester, and a wide catalog of boronic acids and heterocyclic building blocks. | A specialized supplier of building blocks for combinatorial chemistry and drug discovery.[15][16][17][18][19] |

A Guide to Selection: Choosing the Right Tool for the Job

When selecting a substituted aminopyridine boronic acid for a specific application, several factors must be considered:

-

Substitution Pattern: The position of the amino and boronic acid groups on the pyridine ring significantly impacts the molecule's reactivity, steric hindrance, and electronic properties.

-

Protecting Groups: Boronic acids are often supplied as their pinacol esters to enhance stability and ease of handling.[5][20] The choice of protecting group can influence reaction conditions and deprotection strategies.

-

Purity and Quality Control: For sensitive applications such as drug discovery, high purity is paramount. Reputable suppliers provide detailed certificates of analysis (CoA) outlining the purity and analytical methods used for characterization (e.g., NMR, LC-MS).

Part 3: The Art of Synthesis and the Science of Handling

While a growing number of substituted aminopyridine boronic acids are commercially available, custom synthesis is often necessary to access novel structures. Understanding the nuances of their synthesis and handling is crucial for success.

Common Synthetic Routes: A Chemist's Playbook

Two primary strategies dominate the synthesis of aminopyridine boronic acids:

-

Miyaura Borylation: This palladium-catalyzed reaction involves the coupling of a halo-aminopyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[21][22][23][24][25] It is a robust and widely used method that tolerates a broad range of functional groups.

Caption: Miyaura Borylation Workflow

Step-by-Step Laboratory Protocol: Synthesis of 2-Aminopyridine-5-boronic acid pinacol ester

This protocol is adapted from established procedures and is provided for informational purposes.[20] Researchers should always adhere to strict safety protocols and consult relevant safety data sheets (SDS) before commencing any chemical synthesis.

Materials:

-

2-Amino-5-bromopyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-amino-5-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.5 eq), [Pd(dppf)Cl₂] (0.03 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite and wash the celite with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Stability, Storage, and Handling: Preserving Your Investment

Aminopyridine boronic acids can be sensitive to air and moisture, leading to protodeboronation. Their pinacol esters are generally more stable for long-term storage.

-

Storage: Store in a cool, dry place, preferably in a desiccator under an inert atmosphere (nitrogen or argon).

-

Handling: Minimize exposure to air and moisture. Use of a glovebox or Schlenk line techniques is recommended for handling highly sensitive derivatives.

Caption: Key Degradation Pathways

Part 4: The Power of Application: Driving Innovation in Drug Discovery

The true value of substituted aminopyridine boronic acids lies in their application as versatile building blocks for the synthesis of complex, biologically active molecules.

The Suzuki-Miyaura Cross-Coupling Reaction: A Bond-Forming Powerhouse

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[10][27] Aminopyridine boronic acids are excellent coupling partners in this reaction, enabling the formation of C-C bonds with a wide range of aryl and heteroaryl halides.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction

Case Studies in Drug Discovery: From Building Block to Blockbuster

The aminopyridine motif is present in numerous FDA-approved drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry.[28][29][30] While not all of these drugs are synthesized directly from the corresponding boronic acid, the prevalence of this core structure underscores the value of aminopyridine boronic acids as key intermediates. For instance, the kinase inhibitor Crizotinib contains a 2-aminopyridine moiety that is crucial for its binding to the ATP-binding pocket of target kinases.[31] The development of boronic acid prodrugs of such compounds is an active area of research.[31] Furthermore, several boronic acid-containing drugs, such as Bortezomib, Ixazomib, and Vaborbactam, have been approved by the FDA, demonstrating the therapeutic potential of the boronic acid functional group itself.[31][32][33][34]

Part 5: Troubleshooting and Future Horizons

Even with well-established protocols, challenges can arise when working with substituted aminopyridine boronic acids.

Common Challenges and Proven Solutions

| Challenge | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Suzuki Coupling | Inactive catalyst; Poor solubility of reagents; Protodeboronation of the boronic acid. | Screen different palladium catalysts and ligands; Use a co-solvent to improve solubility; Use the more stable pinacol ester; Ensure rigorous exclusion of air and moisture.[35][36][37] |

| Protodeboronation | Presence of water or protic solvents; Acidic or basic conditions. | Use anhydrous solvents and reagents; Work under an inert atmosphere; Use the pinacol ester derivative.[38] |

| Difficult Purification | High polarity of the boronic acid; Formation of byproducts. | Convert the boronic acid to its pinacol ester for easier handling and chromatography; Recrystallization; Use of specialized chromatography techniques. |

The Next Generation: A Glimpse into the Future

The field of organoboron chemistry is continually evolving. The development of novel, more stable boronic acid surrogates and new catalytic systems will further expand the utility of substituted aminopyridine boronic acids. As our understanding of the intricate roles of these scaffolds in biological systems deepens, we can anticipate the design and synthesis of next-generation therapeutics with enhanced efficacy and specificity.

References

- Current time inform

-

Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-20. [Link]

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine–an unsung hero in drug discovery. Chemical Communications, 58(3), 269-282. [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2022). European Journal of Medicinal Chemistry, 238, 114468. [Link]

-

2-Aminopyrimidine-5-boronic acid pinacol ester, 96%, Thermo Scientific 250 mg. Fisher Scientific. [Link]

- Synthesis method of 2-amino-5-pyrimidine pinacol borate.

- A method of preparing 2-aminopyrimidine-5-boronic acid pinacol ester.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). Molecules, 24(17), 3097. [Link]

-

3-Aminopyridine-5-boronic acid pinacol ester, min 97%, 10 grams. CP Lab Safety. [Link]

-

Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (2011). Organic Process Research & Development, 15(4), 859-865. [Link]

-

Buy 2-Aminopyridine-3-boronic acid, pinacol ester. Boron Molecular. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(19), 6524. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5227. [Link]

-

Combi-Blocks - PubChem Data Source. National Institutes of Health. [Link]

-

Miyaura borylation. Wikipedia. [Link]

-

Proposed mechanism for the Miyaura borylation reaction. ResearchGate. [Link]

-

Help needed with unreproducible Suzuki coupling. Reddit. [Link]

-

Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (2012). eScholarship, University of California. [Link]

-

Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. (2021). The Journal of Organic Chemistry, 86(1), 103-109. [Link]

-

Other FDA approved α‐aminoalkylboronic acid‐containing drugs. ResearchGate. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(8), 2615. [Link]

-

How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

-

Drugs containing boronic acid approved by the Food and Drug.... ResearchGate. [Link]

-

FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. (2023). Results in Chemistry, 5, 100827. [Link]

Sources

- 1. 2-Aminopyridine-4-boronic acid, pinacol ester = 97 1195995-72-2 [sigmaaldrich.com]

- 2. 2-Aminopyrimidine-5-boronic acid = 95.0 936250-22-5 [sigmaaldrich.com]

- 3. 2-Aminopyridine-4-boronic acid, pinacol ester AldrichCPR 1195995-72-2 [sigmaaldrich.com]

- 4. Amino boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Aminopyrimidine-5-boronic acid pinacol ester, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. Pyridine-2-boronic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Pyridine-4-boronic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Pyridine-4-boronic acid hydrochloride, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Combi-Blocks [combi-blocks.com]

- 16. Combi-Blocks [combi-blocks.com]

- 17. Combi-Blocks [combi-blocks.com]

- 18. Combi-Blocks - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 19. Combi-Blocks [combi-blocks.com]

- 20. 2-Aminopyridine-5-boronic acid, pinacol ester | 827614-64-2 [chemicalbook.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Miyaura Borylation Reaction [organic-chemistry.org]

- 23. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

- 27. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 29. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. reddit.com [reddit.com]

- 36. reddit.com [reddit.com]

- 37. researchgate.net [researchgate.net]

- 38. pdf.benchchem.com [pdf.benchchem.com]

The Strategic deployment of Pyridylboronic Acids in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Ascendancy of Pyridylboronic Acids in Drug Discovery

Pyridylboronic acids and their derivatives have emerged from the realm of synthetic curiosities to become indispensable tools in the medicinal chemist's arsenal. Their unique electronic properties, coupled with their versatile reactivity, have positioned them as critical building blocks in the synthesis of complex molecular architectures that define the next generation of therapeutics. The pyridine motif itself is a privileged scaffold, present in a vast number of natural products and FDA-approved drugs, owing to its ability to engage in hydrogen bonding and other key intermolecular interactions.[1] The introduction of a boronic acid functional group onto this heterocycle unlocks a powerful suite of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of biaryl and biheteroaryl structures that are central to many drug discovery programs.[2][3]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key applications of pyridylboronic acids in medicinal chemistry. We will delve into the mechanistic underpinnings of their utility, provide field-proven insights into their practical application, and present detailed protocols for their use in key synthetic transformations.

Structural and Electronic Properties of Pyridylboronic Acids

Pyridylboronic acids are organoboron compounds characterized by a pyridine ring linked to a B(OH)₂ group. The position of the boronic acid group on the pyridine ring (2-, 3-, or 4-position) significantly influences the compound's stability, reactivity, and electronic properties.

| Isomer | Key Characteristics |

| 2-Pyridylboronic Acid | Prone to protodeboronation, making it the least stable of the isomers. Often used as its more stable ester derivatives (e.g., pinacol or MIDA esters). |

| 3-Pyridylboronic Acid | Generally stable and widely used in cross-coupling reactions. Commercially available and frequently employed in the synthesis of pharmaceutical intermediates. |

| 4-Pyridylboronic Acid | Also exhibits good stability and is a versatile reagent for introducing a 4-pyridyl moiety into target molecules. |

The electron-deficient nature of the pyridine ring, combined with the Lewis acidity of the boron atom, dictates the reactivity of these compounds. This unique electronic profile is central to their utility in a range of chemical transformations.

Core Application 1: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of pyridylboronic acids in medicinal chemistry. This reaction facilitates the formation of a carbon-carbon bond between the pyridyl ring and an aryl or heteroaryl halide, providing a robust and efficient method for the synthesis of complex biheteroaryl scaffolds.[4]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X).[4]

-

Transmetalation: The pyridyl group (R²) is transferred from the boronic acid to the palladium center, a step that is facilitated by a base.[4]

-

Reductive Elimination: The two organic moieties (R¹ and R²) couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Case Study: Synthesis of Niraparib

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian cancer.[2] Its synthesis showcases the power of the Suzuki-Miyaura coupling in constructing the core biheteroaryl scaffold. While various synthetic routes exist, a key step in several approaches involves the coupling of a pyridine-3-boronic acid derivative with an indazole halide.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Pyridylboronate

The following is a representative protocol for the Suzuki-Miyaura coupling of a 2-pyridylboronate with an aryl bromide, adapted from established methods.[6]

Materials:

-

Aryl bromide (1.0 equiv)

-

2-Pyridylboronate (e.g., lithium triisopropyl 2-pyridylboronate) (1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

-

Ligand (e.g., a phosphite or phosphine oxide ligand) (3-6 mol%)

-

Base (e.g., KF or K₃PO₄) (3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add the aryl bromide, 2-pyridylboronate, palladium catalyst, ligand, and base.

-

Evacuate and backfill the tube with argon (repeat three times).

-

Add the anhydrous solvent via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[6]

Core Application 2: Enzyme Inhibition

The boronic acid moiety is a versatile "warhead" for the design of enzyme inhibitors. Its ability to form a stable, reversible covalent bond with the catalytic serine residue in serine proteases makes it a powerful tool for developing potent and selective inhibitors.

Mechanism of Serine Protease Inhibition

The boron atom of the pyridylboronic acid is electrophilic and is attacked by the nucleophilic hydroxyl group of the active site serine residue. This forms a tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[5]

While the development of pyridylboronic acid-based serine protease inhibitors is an active area of research, the broader class of boronic acid inhibitors has yielded clinically successful drugs like bortezomib, a proteasome inhibitor.[7] The principles of covalent inhibition are directly translatable to the design of pyridylboronic acid-based inhibitors for a range of serine proteases implicated in human disease.

Core Application 3: Bioisosterism

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design.[8] Pyridylboronic acids and the pyridyl groups they introduce can serve as effective bioisosteres for other common functionalities, leading to improved pharmacokinetic or pharmacodynamic properties.

-

Bioisostere for Carboxylic Acids: The boronic acid group can act as a neutral bioisostere for a carboxylic acid.[9] This can be advantageous in situations where the negative charge of a carboxylate is detrimental to cell permeability or leads to off-target interactions.

-

Phenyl-to-Pyridyl Switch: Replacing a phenyl ring with a pyridine ring, a common strategy in medicinal chemistry, can be readily achieved using pyridylboronic acids in Suzuki-Miyaura coupling.[1] This "nitrogen scanning" can introduce a hydrogen bond acceptor, alter the molecule's polarity and solubility, and block a potential site of metabolism.[1]

Core Application 4: Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. The development of novel PET tracers is crucial for advancing our understanding of disease and for the development of new diagnostics. Pyridylboronic acids can be labeled with the positron-emitting radionuclide fluorine-18 (¹⁸F) to create PET tracers for a variety of biological targets.

Workflow for ¹⁸F-Labeled Pyridylboronic Acid PET Tracer Development

The synthesis of ¹⁸F-labeled pyridylboronic acids typically involves a nucleophilic substitution reaction on a suitable precursor with [¹⁸F]fluoride.[10] These tracers can be designed to target specific enzymes, receptors, or transporters, allowing for the non-invasive assessment of their distribution and function in living subjects.

Conclusion: The Expanding Role of Pyridylboronic Acids in Medicinal Chemistry

Pyridylboronic acids have firmly established themselves as a versatile and powerful class of reagents in medicinal chemistry. Their central role in the Suzuki-Miyaura coupling has revolutionized the synthesis of complex biheteroaryl drugs, while their potential as enzyme inhibitors, bioisosteres, and PET imaging agents continues to be explored. As our understanding of the unique properties of these compounds deepens, and as new synthetic methodologies emerge, the strategic application of pyridylboronic acids is set to play an even more prominent role in the discovery and development of the medicines of the future.

References

-

University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. [Link]

-

Kinzel, T., Zhang, Y., Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2010 , 132(40), 14073–14075. [Link]

-

Bone, R., Shenvi, A. B., Kettner, C. A., Agard, D. A. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. Biochemistry1987 , 26(24), 7609-7614. [Link]

- Google Patents.

- Google Patents. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.

-

Philipp, M., Bender, M. L. Inhibition of Serine Proteases by Arylboronic Acids. Proc. Natl. Acad. Sci. U.S.A.1971 , 68(2), 478-480. [Link]

-

Ansari, J., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules2022 , 27(15), 4933. [Link]

-

Cui, J., et al. Practical synthesis of lapatinib. Journal of China Pharmaceutical University2010 , 41(4), 317-320. [Link]

-

ResearchGate. Practical synthesis of lapatinib. [Link]

-

Vasdev, N., et al. Radiosynthesis, Ex Vivo and in Vivo Evaluation of [11C]preclamol as a Partial Dopamine D2 Agonist Radioligand for Positron Emission Tomography. Synapse2006 , 60(4), 310-318. [Link]

-

da Silva, E. F., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2020 , 25(18), 4323. [Link]

-

Zhang, Y., et al. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Pharmaceuticals2022 , 16(1), 43. [Link]

-

Tu, Z., et al. Synthesis and in vitro and in vivo evaluation of 18F-labeled positron emission tomography (PET) ligands for imaging the vesicular acetylcholine transporter. J. Med. Chem.2009 , 52(5), 1357-1367. [Link]

-

Gou, S., et al. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. Eur. J. Med. Chem.2014 , 87, 767-777. [Link]

-

Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Can. J. Chem.2020 , 98(11), 693-699. [Link]

-

Moran, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein J. Org. Chem.2020 , 16, 1864-1871. [Link]

-

White Rose Research Online. Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. Angew. Chem. Int. Ed.2022 , 61(46), e202211019. [Link]

-

Stewart, J. J. P., et al. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. J. Mol. Model.2021 , 27(6), 183. [Link]

-

Wang, M., et al. Synthesis and In Vitro and In Vivo Evaluation of 18F-Labeled Positron Emission Tomography Tracers for Imaging Aβ Plaques. ACS Chem. Neurosci.2023 , 14(5), 988-1003. [Link]

-

Janssen Pharmaceutica. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Med. Chem. Commun.2021 , 12(4), 686-692. [Link]

-

Scott, P. J. H., et al. Synthesis and Evaluation of a Fluorine-18 Radioligand for Imaging Huntingtin Aggregates by Positron Emission Tomographic Imaging. Front. Neurol.2021 , 12, 749603. [Link]

-

ResearchGate. Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton's Tyrosine Kinase. [Link]

-

Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery; John Wiley & Sons, Inc.: 2021; pp 1-74. [Link]

-

DeGrado, T. R., et al. Synthesis and evaluation of (18)F-labeled choline analogs as oncologic PET tracers. J. Nucl. Med.2001 , 42(12), 1805-1814. [Link]

-

RSC Publishing. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Med. Chem.2021 , 12, 686-692. [Link]

-

ResearchGate. The IC 50 values, K i constants and inhibition types determined for... [Link]

-

ResearchGate. IC 50 values for the inhibition of ACE by compounds 1-14. [Link]

-

Kamal, A., et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Des. Devel. Ther.2024 , 18, 1483-1517. [Link]

-

Cheshmeh, F. A., et al. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. Arch. Pharm.2020 , 353(10), 2000155. [Link]

-

Apollo. Prediction of enzyme inhibition (IC50) using a combination of protein-ligand docking and semiempirical quantum mechanics. [Link]

-

ResearchGate. SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. [Link]

-

Wdzieczak-Bakala, J., et al. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Sci. Rep.2019 , 9, 13745. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 3. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A-Guide-for-the-Modern-Organic-Chemist-on-the-Handling-and-Storage-of-Aminopyridine-Boronic-Acids

Abstract